Diethyl 6-oxo-1,6-dihydropyridazine-3,4-dicarboxylate
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Overview
Description
Diethyl 6-oxo-1,6-dihydropyridazine-3,4-dicarboxylate is a heterocyclic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethyl substitution at the 3 and 4 positions, and a 6-oxo group on a dihydropyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 6-oxo-1,6-dihydropyridazine-3,4-dicarboxylate typically involves the reaction of diethyl malonate with hydrazine hydrate, followed by cyclization and oxidation steps. The reaction conditions often include the use of organic solvents such as ethanol or toluene, and catalysts like copper acetate and sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Diethyl 6-oxo-1,6-dihydropyridazine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the 6-oxo group to a hydroxyl group.
Substitution: The diethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, carboxylated, and substituted analogs. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
Diethyl 6-oxo-1,6-dihydropyridazine-3,4-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 6-oxo-1,6-dihydropyridazine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 through the NF-κB/MAPK pathway. This anti-inflammatory activity is crucial for its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Diethyl 6-oxo-1,6-dihydropyridazine-3,4-dicarboxylate include:
- 6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- 4-Hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- 1-benzyl-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid .
Uniqueness
What sets this compound apart from these similar compounds is its diethyl substitution, which can significantly influence its chemical reactivity and biological activity. This unique structural feature makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
diethyl 6-oxo-1H-pyridazine-3,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-3-16-9(14)6-5-7(13)11-12-8(6)10(15)17-4-2/h5H,3-4H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMURBDKJJNNKMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NN=C1C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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